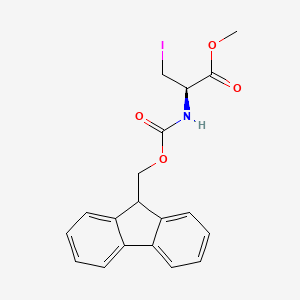

N-Fmoc-3-iodo-L-alanine methyl ester

Description

Significance within Unnatural Amino Acid Chemistry

Unnatural amino acids are indispensable components in modern medicinal chemistry and drug discovery, offering a vast array of structural elements for creating novel therapeutic agents. sigmaaldrich.com They are employed as building blocks to construct peptide mimetics with enhanced proteolytic resistance and improved biological activity. sigmaaldrich.com Within this context, N-Fmoc-3-iodo-L-alanine methyl ester holds particular significance as a precursor for a wide range of other unnatural amino acids.

The presence of the carbon-iodine bond is the key to its utility. This bond serves as a reactive handle for various carbon-carbon bond-forming reactions. Most notably, it is used to generate organozinc and organocuprate reagents. These organometallic intermediates can then participate in palladium-catalyzed cross-coupling reactions with a variety of electrophiles, such as acid chlorides, aryl iodides, and vinyl halides. orgsyn.org This methodology allows for the synthesis of diverse, non-natural α-amino acids, including substituted phenylalanines and 4-oxoamino acids, from a single, readily available precursor. orgsyn.org The ability to generate molecular diversity from a common starting material is a central tenet of modern synthetic chemistry, and this compound exemplifies that principle.

Strategic Utility as a Chiral Building Block

In the synthesis of biologically active molecules, controlling stereochemistry is paramount. This compound is a chiral building block, meaning it possesses a defined three-dimensional structure derived from the naturally occurring amino acid, L-alanine. bldpharm.comtcichemicals.com The "L" designation refers to its specific stereoconfiguration, which is crucial for its recognition and interaction with biological targets like enzymes and receptors.

The strategic utility of this compound lies in its ability to transfer this inherent chirality into larger, more complex target molecules. The Fmoc protecting group on the nitrogen atom is specifically chosen for its stability under various reaction conditions and its ability to be removed cleanly without compromising the stereochemical integrity of the chiral center. researchgate.net Synthetic procedures utilizing this building block, such as the palladium-catalyzed coupling reactions, have been shown to proceed with no loss of stereochemical purity. orgsyn.org This high-fidelity transfer of chirality is essential for producing enantiomerically pure final products, a critical requirement in pharmaceutical development.

Below is a table summarizing the key physicochemical properties of this chiral building block.

| Property | Value |

| CAS Number | 156017-42-4 chemicalbook.comrlavie.comwuxiapptec.com |

| Molecular Formula | C19H18INO4 chemicalbook.comrlavie.com |

| Molecular Weight | 451.26 g/mol chemicalbook.com |

| Appearance | White solid rlavie.com |

| Chirality | (R)-configuration / L-form chemicalbook.comrlavie.com |

Overview of its Role in Modular Synthetic Approaches

Modular synthesis is a strategy that involves the assembly of a target molecule from distinct, interchangeable building blocks or "modules." this compound is perfectly suited for such approaches due to its differentiated functional groups, each of which can be addressed selectively.

The Fmoc Group: This is the amino-protecting module, standard in solid-phase peptide synthesis. It can be removed under mild basic conditions to allow for peptide bond formation. chemimpex.com

The Methyl Ester: This group protects the carboxylic acid. It can be hydrolyzed at a later stage to reveal the free acid for coupling or other transformations.

The Iodo Group: This is the key reactive module. As previously discussed, it allows for the "plug-and-play" attachment of various substituents via cross-coupling reactions. orgsyn.org

This modularity enables chemists to systematically vary the side chain of the amino acid while keeping the backbone intact. For example, the development of synthetic equivalents for the alanine (B10760859) β-anion was achieved by converting the iodoalanine derivative into an organozinc reagent, which was then coupled with different aromatic electrophiles. orgsyn.org This powerful strategy facilitates the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the properties of drug candidates.

The table below outlines the role of this compound as a precursor in modular syntheses.

| Reaction Type | Reagent/Catalyst | Resulting Product Class |

| Organozinc Formation | Activated Zinc (Zn) | β-Alanine Organozinc Reagent orgsyn.org |

| Palladium Cross-Coupling | Aryl Iodides / Pd Catalyst | Substituted Phenylalanines orgsyn.org |

| Palladium Cross-Coupling | Vinyl Halides / Pd Catalyst | Unsaturated Amino Acids orgsyn.org |

| Palladium Cross-Coupling | Acid Chlorides / Pd Catalyst | 4-Oxoamino Acids orgsyn.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18INO4/c1-24-18(22)17(10-20)21-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUVRMHOLORRBM-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156017-42-4 | |

| Record name | (R)-methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-iodopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Asymmetric Approaches to N Fmoc 3 Iodo L Alanine Methyl Ester

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of N-Fmoc-3-iodo-L-alanine methyl ester reveals a synthetic pathway originating from simple, readily available precursors. The target molecule can be disconnected at three key positions: the amide bond of the N-Fmoc group, the ester linkage of the methyl ester, and the carbon-iodine bond at the β-position.

This disconnection process suggests that the synthesis can be achieved by the convergence of three primary transformations on an alanine (B10760859) scaffold:

N-protection: Introduction of the fluorenylmethoxycarbonyl (Fmoc) group.

C-protection: Formation of the methyl ester.

Iodination: Installation of the iodine atom at the 3-position.

The most common and efficient strategies begin with a chiral precursor that already contains the desired stereocenter. L-serine is an ideal starting material, as its β-hydroxyl group provides a convenient handle for regioselective iodination through a substitution reaction. This approach circumvents the challenge of direct, selective iodination of an unactivated alanine side chain.

The key precursors and reagents involved in this synthetic approach are summarized in the table below.

| Role | Precursor/Reagent | Typical Use |

| Chiral Starting Material | L-Serine methyl ester | Provides the core amino acid structure with the correct L-stereochemistry. |

| Amino-Protecting Group | Fmoc-OSu or Fmoc-Cl | Installs the base-labile Fmoc group on the α-amino group. |

| Activating Agent | p-Toluenesulfonyl chloride (TsCl) | Converts the β-hydroxyl group of serine into a good leaving group (tosylate). orgsyn.org |

| Iodide Source | Sodium Iodide (NaI) | Acts as a nucleophile to displace the tosylate group, installing the iodine atom. orgsyn.org |

| Solvent | Acetone, Dioxane, DMF | Used for iodination and N-protection steps. orgsyn.orgchemicalbook.com |

| Base | Sodium Carbonate, Triethylamine | Facilitates the N-protection reaction. orgsyn.orgchemicalbook.com |

Development of Stereo- and Regioselective Synthesis

The synthesis of this compound is a multi-step process where the order of reactions is critical to prevent side reactions and maintain stereochemical integrity. The process typically involves protection of the functional groups followed by the key iodination step.

The protection of the α-amino group is a crucial first step to prevent its participation in subsequent reactions. The fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis due to its stability under various conditions and its facile removal with a mild base, such as piperidine (B6355638). smolecule.com

The installation of the Fmoc group onto the amino acid precursor (e.g., L-serine methyl ester) is typically achieved using an acylation reaction. Common reagents for this transformation include N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is generally carried out in a mixed solvent system, such as aqueous dioxane, in the presence of a mild base like sodium carbonate. chemicalbook.com The base deprotonates the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of the Fmoc reagent. This method proceeds smoothly and in high yield. chemicalbook.com

Achieving stereocontrolled and regioselective iodination at the β-carbon is the most critical transformation in the synthesis. A highly effective and widely adopted method involves a two-step sequence starting from an N-protected L-serine derivative, such as N-Fmoc-L-serine methyl ester. orgsyn.org

Activation of the Hydroxyl Group: The primary alcohol on the side chain of the serine derivative is first converted into a better leaving group. This is commonly achieved by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (4-DMAP). orgsyn.org This reaction forms an O-tosylated intermediate, N-Fmoc-O-(p-toluenesulfonyl)-L-serine methyl ester.

Nucleophilic Substitution (Finkelstein Reaction): The tosylated intermediate is then subjected to a nucleophilic substitution reaction with an iodide salt, typically sodium iodide (NaI), in a solvent like acetone. orgsyn.org The iodide ion displaces the tosylate group via an SN2 mechanism. This reaction is highly efficient and proceeds with inversion of configuration at the β-carbon. However, since the reaction occurs at the β-carbon and not the chiral α-carbon, the original L-stereochemistry of the amino acid is preserved. This method ensures that the iodine is introduced exclusively at the 3-position. orgsyn.org

This synthetic route provides excellent control over both regioselectivity (iodination at C3) and stereoselectivity (retention of the L-configuration at C2).

The protection of the carboxylic acid group as a methyl ester prevents its unwanted reaction, for example, acting as a nucleophile. ddugu.ac.in This protection is often performed at the beginning of the synthetic sequence, prior to N-protection and iodination. L-serine can be converted to L-serine methyl ester through standard esterification procedures, such as Fischer esterification, by reacting it with methanol in the presence of a strong acid catalyst (e.g., HCl or H₂SO₄). Alternatively, milder conditions can be used to avoid side reactions with other functional groups. The methyl ester provides stable protection throughout the subsequent synthetic steps and can be hydrolyzed later if the free carboxylic acid is required. sriramchem.comddugu.ac.in

Enantioselective Synthetic Routes

Ensuring the final product has the correct L-configuration is paramount for its application in biologically relevant peptide synthesis. The primary strategy to achieve this is through the use of a chiral starting material.

While complex asymmetric syntheses using chiral auxiliaries are a powerful tool in organic chemistry, the most practical and dominant enantioselective route to this compound relies on the "chiral pool" approach. This strategy utilizes readily available and optically pure natural amino acids as starting materials.

In this context, L-serine is the key chiral precursor. orgsyn.org The stereocenter at the α-carbon is already established in the starting material with the desired (S)-configuration (or L-configuration). The subsequent chemical transformations—N-protection, O-tosylation, and nucleophilic substitution with iodide—are carefully chosen to avoid racemization of this stereocenter. orgsyn.org As the key bond-forming and bond-breaking steps occur at the β-carbon of the side chain, the integrity of the α-carbon stereocenter is maintained throughout the synthesis. This approach is highly efficient and cost-effective, providing direct access to the enantiomerically pure target compound without the need for chiral resolution or complex auxiliary-based methods.

Chemoenzymatic Strategies for Chiral Integrity Preservation

Chemoenzymatic methods combine the versatility of chemical synthesis with the unparalleled selectivity of biological catalysts. For the synthesis of this compound, enzymes can be employed to resolve racemic intermediates or to perform dynamic kinetic resolutions, ensuring the final product possesses the highest possible chiral integrity. Biocatalysis offers mild reaction conditions and exceptional stereoselectivity, making it an attractive approach for producing enantiomerically pure pharmaceuticals and fine chemicals nih.govpharmasalmanac.com.

Kinetic Resolution: In a kinetic resolution process, an enzyme selectively acts on one enantiomer of a racemic mixture. For example, a racemic mixture of a 3-iodoalanine precursor could be subjected to an enzyme, such as a lipase or a transaminase, that preferentially modifies the D-enantiomer. Lipases can be used for the enantioselective acylation or hydrolysis of an ester group mdpi.com, while transaminases can selectively convert the amino group of one enantiomer nih.gov. This leaves the desired L-enantiomer unreacted and allows for its separation from the modified D-enantiomer. While this method is highly effective, its maximum theoretical yield for the desired enantiomer is 50%.

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) can be employed. This powerful strategy combines the enzymatic resolution with an in-situ racemization of the unwanted enantiomer. A racemase enzyme or a chemical catalyst continuously converts the faster-reacting (unwanted) enantiomer back into the racemate, from which the enzyme again selectively transforms the desired enantiomer. This process allows for the theoretical conversion of 100% of the starting racemic material into a single, enantiomerically pure product. For instance, a stereoselective amino acid amidase could be used to hydrolyze the L-amide of a racemic 3-iodoalanine amide, while a racemase simultaneously interconverts the remaining D-amide into the L-form, which then becomes available for the amidase nih.gov. This approach has been successfully applied to the industrial production of various chiral amino acids nih.gov.

| Strategy | Enzyme Class | Transformation Principle | Theoretical Max. Yield | Example Application |

|---|---|---|---|---|

| Kinetic Resolution | Lipases, Proteases, Transaminases | Selective enzymatic modification of one enantiomer in a racemic mixture, allowing for separation. mdpi.comnih.gov | 50% | Enantioselective hydrolysis of a racemic ester by a lipase. mdpi.com |

| Dynamic Kinetic Resolution (DKR) | Amidases, Hydrolases, Oxidoreductases (coupled with a racemase) | Enzymatic resolution combined with in-situ racemization of the undesired enantiomer. nih.gov | 100% | Selective hydrolysis of an L-amino acid amide coupled with racemization of the remaining D-amide. nih.gov |

Chemical Reactivity and Derivatization Strategies of N Fmoc 3 Iodo L Alanine Methyl Ester

Selective Deprotection Reactions

The selective removal of the protecting groups is a cornerstone of its application in multi-step syntheses. The orthogonality of the Fmoc group and the methyl ester allows for their individual cleavage under distinct reaction conditions.

Fmoc Group Removal under Mild Basic Conditions

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis. chempep.com Its removal from N-Fmoc-3-iodo-L-alanine methyl ester is typically achieved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). researchgate.net

The mechanism of Fmoc cleavage proceeds through a β-elimination pathway. The base abstracts the acidic proton at the C9 position of the fluorene (B118485) ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. nih.gov The liberated dibenzofulvene is a reactive electrophile that is subsequently trapped by the amine base (e.g., piperidine) to form a stable adduct, driving the reaction to completion. researchgate.netnih.gov

Common conditions for Fmoc deprotection are summarized in the table below. The choice of conditions can be optimized to balance reaction speed with the stability of other functionalities in the molecule.

| Reagent | Solvent | Concentration | Typical Reaction Time |

| Piperidine | DMF | 20-30% (v/v) | 10-20 minutes |

| Piperidine | NMP | 20-23% (v/v) | 10-18 minutes |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMF | 1-5% (v/v) | Shorter than piperidine |

This table presents typical conditions for Fmoc removal as found in the literature for Fmoc-protected amino acids. chempep.comresearchgate.net

This selective deprotection unmasks the α-amino group, allowing for subsequent peptide bond formation or other N-terminal modifications while leaving the methyl ester and the β-iodo moiety intact.

Methyl Ester Hydrolysis and Transesterification

The methyl ester serves as a protecting group for the carboxylic acid functionality. Its removal can be accomplished under various conditions, which must be chosen carefully to avoid premature deprotection of the Fmoc group or unwanted side reactions at the β-iodo position.

Hydrolysis: The saponification of the methyl ester to the corresponding carboxylic acid is typically achieved under basic conditions, for instance, using sodium hydroxide (B78521) in a mixture of water and an organic solvent like dioxane. sigmaaldrich.com However, care must be taken as the basic conditions can also lead to the cleavage of the Fmoc group.

A milder and more selective method for the deprotection of the methyl ester in the presence of an Fmoc group involves the use of a reagent system such as aluminium trichloride (B1173362) and a mild, non-nucleophilic base like N,N-dimethylaniline. nih.govresearchgate.net This system allows for the selective cleavage of the ester bond without affecting the Fmoc protecting group or the chirality of the amino acid. nih.govresearchgate.net

Transesterification: While less commonly reported for this specific molecule, the methyl ester can potentially undergo transesterification in the presence of another alcohol and a suitable acid or base catalyst. This reaction would allow for the conversion of the methyl ester into other alkyl esters (e.g., ethyl, benzyl), which might be desirable for modifying the solubility or reactivity of the compound.

Transformations Involving the β-Iodo Moiety

The carbon-iodine bond at the β-position is the most reactive site for carbon-carbon and carbon-heteroatom bond formation, making this compound a valuable precursor for a diverse array of modified amino acids.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

The iodine atom is an excellent leaving group, facilitating its displacement by a variety of nucleophiles. smolecule.com The reaction can proceed through different mechanisms depending on the nucleophile, solvent, and reaction conditions.

SN2 Reactions: This is the most probable pathway for nucleophilic substitution at the β-carbon. Strong, small nucleophiles will attack the electrophilic carbon bearing the iodine atom, leading to an inversion of stereochemistry if the α-carbon were not already a stereocenter.

SN1 Reactions: A stepwise mechanism involving the formation of a carbocation intermediate is less likely due to the instability of a primary carbocation. However, under certain conditions with polar, protic solvents, it cannot be entirely ruled out.

SN2' Reactions: An allylic-like substitution is not directly applicable here as there is no adjacent double bond to facilitate this rearrangement.

A variety of nucleophiles can be employed in these substitution reactions, including azides, cyanides, thiols, and carbanions, to introduce diverse functionalities at the β-position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The β-iodo moiety of this compound makes it an ideal substrate for such transformations. While direct coupling is possible, the reaction is often facilitated by first converting the iodo derivative into an organometallic species. orgsyn.org

A common strategy involves the reaction of the iodoalanine derivative with an organometallic reagent in the presence of a palladium catalyst. This methodology has been successfully applied to couple the alanine (B10760859) scaffold with various aromatic and vinylic groups. orgsyn.orgnih.gov For example, a similar N-Boc protected β-iodoalanine methyl ester has been shown to undergo palladium-catalyzed cross-coupling with aryl electrophiles after conversion to an organozinc reagent. orgsyn.org

| Coupling Partner | Palladium Catalyst | Product Type |

| Aryl boronic acids (Suzuki coupling) | Pd(PPh3)4, Pd(OAc)2 | β-Aryl-alanines |

| Organostannanes (Stille coupling) | Pd(PPh3)4 | β-Alkenyl/Aryl-alanines |

| Terminal alkynes (Sonogashira coupling) | PdCl2(PPh3)2/CuI | β-Alkynyl-alanines |

This table illustrates potential palladium-catalyzed cross-coupling reactions based on the reactivity of alkyl iodides.

Organometallic Reagent Formation (e.g., Zincates)

The carbon-iodine bond can be readily converted into a more reactive organometallic species. A particularly useful transformation is the formation of an organozinc reagent. This is typically achieved by the oxidative insertion of activated zinc (e.g., Rieke zinc) into the C-I bond. orgsyn.org

The resulting organozinc reagent is a versatile intermediate. It is nucleophilic enough to react with various electrophiles but is generally more tolerant of functional groups than Grignard or organolithium reagents. This organozinc derivative can be used directly in palladium-catalyzed cross-coupling reactions or can be further transmetalated to other organometallic species, such as organocuprates. orgsyn.org The treatment of the organozinc reagent with copper cyanide (CuCN) yields a higher-order zincate, which can then participate in coupling reactions with a range of electrophiles. orgsyn.org This two-step process significantly broadens the scope of accessible non-natural amino acid derivatives.

Click Chemistry Functionalization

The presence of an iodine atom on the β-carbon of this compound provides a strategic handle for introducing functionalities amenable to "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This is typically achieved by first converting the iodo group into either an azide (B81097) or a terminal alkyne.

The transformation of the iodo-alanine derivative to an azido-alanine derivative can be accomplished through nucleophilic substitution using an azide salt, such as sodium azide. This conversion provides the azide functionality required for reaction with a terminal alkyne in a CuAAC reaction.

Alternatively, the iodo group can be replaced with an alkyne moiety via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of the iodo-alanine derivative with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The Sonogashira coupling is a robust method for forming carbon-carbon bonds and introducing an alkyne group for subsequent click chemistry functionalization.

The general conditions for a Sonogashira coupling reaction are mild, often proceeding at room temperature. The reaction is typically carried out using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base, which also often serves as the solvent.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| This compound | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Amine (e.g., triethylamine, diisopropylamine) | Amine or other organic solvent (e.g., THF, DMF) | Room Temperature | Typically Good to High |

Amide Bond Formation and Peptide Coupling Reactions

This compound is a valuable building block for the synthesis of peptides containing a modified alanine residue. The Fmoc protecting group on the α-amino group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols.

Coupling with Other Amino Acids and Peptide Fragments

The coupling of this compound with other amino acids or peptide fragments is achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid group of the incoming amino acid, facilitating the formation of an amide bond with the free amino group of the resin-bound peptide or the amino acid ester.

Commonly used coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), and uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling reagent and conditions can be optimized to ensure high coupling efficiency and minimize side reactions. For sterically hindered couplings, more potent activating agents like HATU are often employed.

| Amino Acid 1 | Amino Acid 2 | Coupling Reagent | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| N-Fmoc-3-iodo-L-alanine | Amino Acid/Peptide Ester | HBTU/HOBt | DIPEA | DMF | 1-2 hours | High |

| N-Fmoc-3-iodo-L-alanine | Amino Acid/Peptide Ester | HATU/HOAt | DIPEA/Collidine | DMF | 1-2 hours | Very High |

Mechanistic Aspects of Peptide Bond Formation

The mechanism of peptide bond formation involves the activation of the carboxylic acid group of the N-Fmoc protected amino acid by the coupling reagent. In the case of uronium/aminium reagents like HBTU and HATU, an active ester, typically a benzotriazolyl or a 7-aza-benzotriazolyl ester, is formed. This activated species is highly reactive towards nucleophilic attack by the amino group of the other coupling partner.

The presence of the 3-iodo substituent in this compound is not expected to significantly alter the fundamental mechanism of peptide bond formation. The electronic effect of the iodine atom is primarily inductive and is located on the β-carbon, which is relatively distant from the reacting carboxyl group. Therefore, its influence on the reactivity of the carboxyl group during activation and coupling is generally considered to be minimal. However, the steric bulk of the iodine atom could potentially influence the rate of the coupling reaction, particularly when coupling to a sterically hindered amino acid. The primary role of the 3-iodo substituent is to serve as a handle for post-synthetic modifications rather than to modulate the peptide coupling efficiency itself.

Applications in Peptide Chemistry and Biomolecule Synthesis

Design and Synthesis of Modified Peptides

The primary application of N-Fmoc-3-iodo-L-alanine methyl ester is as a building block for constructing peptides with unique functionalities. The presence of the iodine atom on the alanine (B10760859) side chain allows for the creation of peptides that can be further modified for specific applications.

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). SPPS is a cornerstone technique that allows for the stepwise assembly of amino acids into a peptide of any desired sequence, with the growing chain anchored to a solid resin support.

The process for incorporating this modified amino acid follows the standard SPPS cycle:

Deprotection: The synthesis begins with the N-terminal Fmoc group of the resin-bound peptide chain being removed. This is typically achieved by treating the resin with a solution of a secondary amine, such as 20% piperidine (B6355638) in dimethylformamide (DMF). nih.gov The base induces a β-elimination reaction, releasing the free amine.

Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection reagents and the dibenzofulvene byproduct. nih.gov

Coupling: The this compound is pre-activated with a coupling reagent (e.g., HBTU, DIC) and added to the resin. The activated carboxyl group of the incoming amino acid reacts with the newly freed N-terminal amine of the peptide chain, forming a new peptide bond.

Washing: A final wash step removes any excess reagents and byproducts, completing the cycle.

The Fmoc SPPS methodology is particularly well-suited for creating modified peptides because the deprotection and coupling conditions are mild, which preserves the integrity of sensitive modifications like the carbon-iodine bond. nih.gov

Stereochemical Considerations in Peptide Chain Elongation

Maintaining the stereochemical integrity of the amino acids is critical for the biological function of the final peptide. This compound is synthesized from the natural L-amino acid, meaning the α-carbon has an (S)-configuration (or (R) by Cahn-Ingold-Prelog priority rules due to the iodine). smolecule.com

The use of the Fmoc group, a urethane-type protecting group, is advantageous as it significantly suppresses racemization at the α-carbon during the coupling step. This is a crucial feature that ensures the stereochemical purity of the growing peptide chain. The reaction mechanism for peptide bond formation when using Fmoc-protected amino acids proceeds with a high degree of stereochemical retention. However, as with any multi-step chemical synthesis, careful control of reaction conditions is necessary to prevent potential side reactions that could compromise the final product's purity.

Development of β-Iodoalanine Methyl Ester as a Scaffold for Unnatural Amino Acids

The true versatility of this compound lies in the reactivity of its iodo-substituent. The carbon-iodine bond serves as a synthetic handle, allowing the compound to be used as a scaffold for generating a wide variety of unnatural amino acids (UAAs). These UAAs are instrumental in protein engineering and drug discovery, offering novel side chains that can enhance protein stability, activity, or introduce new functions. researchgate.net

Synthesis of β-Substituted Alanine Analogues

The iodine atom at the β-position makes the alanine derivative an excellent substrate for palladium-catalyzed cross-coupling reactions. This strategy provides a powerful method for forming new carbon-carbon bonds, enabling the synthesis of a diverse library of β-substituted alanine analogues.

A common synthetic route involves the transformation of the β-iodoalanine derivative into a more reactive organometallic species. For instance, an organozinc reagent can be prepared from the protected β-iodoalanine. This organozinc intermediate can then be coupled with a variety of carbon electrophiles, such as aryl iodides or acid chlorides, in the presence of a palladium catalyst. This methodology has been successfully used to produce enantiomerically pure protected phenylalanine analogues and other non-natural α-amino acids.

| Starting Material | Reagent 1 | Reagent 2 | Catalyst | Product |

| N-Boc-β-iodoalanine methyl ester | Activated Zinc | Aryl Iodide | Palladium Complex | N-Boc-β-aryl-alanine methyl ester |

| N-Boc-β-iodoalanine methyl ester | Activated Zinc | Acid Chloride | Palladium Complex | N-Boc-4-oxo-α-amino acid methyl ester |

This table illustrates representative palladium-catalyzed cross-coupling reactions using a β-iodoalanine scaffold to synthesize various β-substituted alanine analogues.

Strategic Integration into Genetic Code Expansion Methodologies

Genetic Code Expansion (GCE) is a revolutionary technique that allows for the site-specific incorporation of unnatural amino acids into proteins within living cells. researchgate.net This is achieved by repurposing a specific codon—typically a stop codon like UAG—to encode the UAA. researchgate.net The process requires an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not interfere with the cell's natural protein synthesis machinery. nih.gov

While β-iodoalanine itself is not typically incorporated directly via GCE, its role as a precursor to a vast array of novel UAAs is of strategic importance. nih.gov The β-substituted alanine analogues synthesized via the cross-coupling methods described above represent a rich pool of candidates for GCE. The workflow would involve:

Synthesizing a novel β-substituted alanine analogue from the β-iodoalanine scaffold.

Evolving an orthogonal aaRS through directed evolution to specifically recognize and "charge" this new UAA.

Introducing the engineered aaRS, its partner tRNA, and the UAA into a cell or an in vitro translation system.

This strategy enables the precise installation of amino acids with unique chemical properties—such as fluorescent probes, photocrosslinkers, or novel catalytic groups—into a target protein, thereby expanding the chemical functionality of the proteome. acs.org

Synthesis of Probes for Chemical Biology

This compound is a valuable building block for creating peptides that function as probes for chemical biology. smolecule.com By incorporating this residue into a peptide via SPPS, a reactive handle can be placed at a specific position. This handle can then be used to attach various reporter groups or labels.

A key application is in radiolabeling. A radioactive isotope of iodine, such as ¹²⁵I, can be introduced, allowing the resulting peptide to be used as a tracer to monitor its distribution, binding, and movement within a biological system. smolecule.com Furthermore, the carbon-iodine bond can serve as a point of attachment for other moieties through subsequent chemical reactions, enabling the synthesis of affinity-based probes to study protein-protein interactions or enzyme activity.

Precursors for Radiolabeled Peptides

The introduction of a radioactive isotope into a peptide is a powerful technique for various biomedical research applications, including in vivo imaging and receptor binding assays. This compound provides a strategic approach for the site-specific incorporation of radioiodine isotopes, such as Iodine-125 (¹²⁵I), Iodine-123 (¹²³I), and Iodine-131 (¹³¹I), into a peptide sequence. nih.govrevvity.com

By incorporating this modified amino acid during solid-phase peptide synthesis (SPPS), a stable carbon-iodine bond is introduced at a precise location within the peptide backbone. This allows for a "late-stage" radioiodination reaction, where the non-radioactive iodinated peptide is first synthesized and purified, followed by the introduction of the radioisotope. This approach offers greater control and safety compared to handling radioactive materials throughout the entire synthesis process. nih.gov

The presence of the iodine atom allows for isotopic exchange reactions or, more commonly, direct electrophilic radioiodination on an aromatic ring if the iodine is part of a prosthetic group attached to the alanine side chain. While direct radioiodination of naturally occurring amino acids like tyrosine and histidine is possible, incorporating this compound offers the advantage of placing the radiolabel at a position that may be less likely to interfere with the peptide's biological activity. nih.gov The choice of radioiodination technique depends on the specific peptide and the desired application.

| Radioiodination Technique | Description | Applicability |

|---|---|---|

| Direct Electrophilic Substitution | Involves the direct reaction of an electrophilic radioiodine species with activated aromatic rings, such as those in tyrosine or histidine residues. Oxidizing agents like Chloramine-T or Iodo-gen are often used. nih.govrevvity.com | Peptides containing accessible tyrosine or histidine residues. |

| Indirect Labeling via Prosthetic Groups | A small molecule (prosthetic group) is first radioiodinated and then conjugated to the peptide. The Bolton-Hunter reagent is a classic example. revvity.commdpi.com | Peptides lacking suitable residues for direct labeling or when direct labeling adversely affects biological activity. |

| Isotopic Exchange | A radioiodine atom replaces a stable iodine atom already present in the molecule. This is highly relevant for peptides synthesized using this compound. | Peptides containing a non-radioactive iodine atom. |

Development of Affinity Labels for Protein-Ligand Interaction Studies

Affinity labeling is a powerful method used to identify and characterize the binding sites of ligands on their protein targets. nih.govmdpi.com This technique typically involves a ligand that, upon binding to its target, can be activated to form a covalent bond with nearby amino acid residues. This compound can be a key component in the design of such affinity labels, particularly photoaffinity labels. mdpi.comnih.gov

Photoaffinity labels are affinity labels that contain a photoreactive group. Upon irradiation with light of a specific wavelength, this group becomes highly reactive and forms a covalent bond with the protein target. The iodine atom in this compound can serve as a handle for the attachment of a photoreactive moiety through various chemical transformations. Alternatively, the carbon-iodine bond itself can, under certain conditions, participate in cross-linking reactions upon photoactivation.

The general workflow for using a peptide-based photoaffinity label involves incubating the probe with a complex mixture of proteins, followed by UV irradiation to induce covalent cross-linking to the target protein. nih.gov Subsequent purification and analysis, often using mass spectrometry, can identify the labeled protein and even the specific site of covalent attachment, providing valuable insights into the protein-ligand interaction. nih.gov

| Component of a Photoaffinity Probe | Function | Example |

|---|---|---|

| Recognition Element | Binds specifically to the target protein. | A peptide sequence synthesized to mimic a natural ligand. |

| Photoreactive Group | Forms a covalent bond with the target protein upon photoactivation. | Azide (B81097), diazirine, or benzophenone (B1666685) derivatives. |

| Reporter Tag | Facilitates the detection and purification of the labeled protein. | A radioisotope (e.g., ¹²⁵I), a fluorescent dye, or a biotin (B1667282) tag. nih.gov |

Conjugation to Fluorescent Tags and Reporter Molecules

Fluorescently labeled peptides are indispensable tools in cell biology, biochemistry, and medical diagnostics, enabling the visualization of biological processes through techniques like fluorescence microscopy and flow cytometry. bio-itworld.comformulationbio.com this compound serves as a valuable precursor for the site-specific fluorescent labeling of peptides.

The carbon-iodine bond is a versatile functional group that can participate in various substitution and cross-coupling reactions. This allows for the attachment of a wide range of fluorescent dyes and other reporter molecules. For instance, the iodine can be displaced by a thiol-containing fluorescent dye, or it can be converted to other functional groups, such as an azide or an alkyne, to enable bioorthogonal "click chemistry" reactions for fluorophore conjugation. smolecule.com

This site-specific labeling strategy is often preferable to labeling natural amino acid side chains (e.g., the amine group of lysine (B10760008) or the N-terminus), as it can minimize interference with the peptide's biological function. researchgate.net The choice of fluorescent dye depends on the specific application, considering factors such as the desired excitation and emission wavelengths, quantum yield, and photostability.

| Fluorescent Dye Family | Excitation (nm) | Emission (nm) | Common Applications |

|---|---|---|---|

| Fluorescein (e.g., FAM, FITC) | ~495 | ~517 | Microscopy, flow cytometry, DNA sequencing. sb-peptide.com |

| Rhodamine (e.g., TAMRA) | ~552 | ~578 | Immunochemistry, cellular imaging, FRET. sb-peptide.com |

| Cyanine Dyes (e.g., Cy3, Cy5) | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | Genomic and proteomic studies, immunoassays, FRET. sb-peptide.com |

| ATTO Dyes | Wide range (UV to near-IR) | Wide range | High-resolution microscopy, single-molecule detection. sb-peptide.com |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Research-Grade Purity and Stereoisomeric Analysis

Chromatographic methods are indispensable for assessing the purity and stereoisomeric composition of N-Fmoc-3-iodo-L-alanine methyl ester. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are at the forefront of these analyses, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

The development of robust HPLC and UPLC methods is critical for the routine analysis and quality control of this compound. These methods are typically developed in reversed-phase mode, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical starting point for method development would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. The strong UV absorbance of the Fmoc group allows for sensitive detection, typically around 265 nm.

UPLC, with its smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A gradient elution is often employed to ensure the efficient separation of the main compound from any impurities, such as starting materials, by-products, or degradation products.

Table 1: Illustrative HPLC/UPLC Method Parameters for N-Fmoc Amino Acid Esters

| Parameter | Typical Condition | Purpose |

| Column | C18, 2.1 x 50 mm, 1.7 µm | High-resolution separation |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component |

| Gradient | 5% to 95% B over 5 minutes | Elution of components with varying polarities |

| Flow Rate | 0.4 mL/min | Optimal for UPLC column dimensions |

| Column Temperature | 40 °C | Ensures reproducible retention times |

| Detection | UV at 265 nm | Sensitive detection of the Fmoc group |

Chiral Stationary Phase Chromatography for Enantiomeric Excess Determination

Ensuring the enantiomeric purity of this compound is paramount, particularly in applications where stereochemistry is critical, such as peptide synthesis and pharmaceutical development. Chiral Stationary Phase (CSP) chromatography is the gold standard for determining enantiomeric excess (% ee).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of N-Fmoc protected amino acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Method development for chiral separations can be more complex than for purity analysis and may require screening of different CSPs and mobile phase systems. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions can be explored to achieve optimal separation. The choice of mobile phase additives can also significantly influence selectivity.

Mass Spectrometry for Precise Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for the structural elucidation and sensitive detection of this compound. It provides precise molecular weight information and, through fragmentation studies, valuable structural insights.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the compound is typically observed as protonated molecules [M+H]⁺ or adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺. The high-resolution mass measurement capabilities of modern mass spectrometers allow for the determination of the elemental composition, confirming the molecular formula of the compound.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₁₉H₁₈INO₄)

| Ion | Calculated m/z |

| [M+H]⁺ | 452.0253 |

| [M+Na]⁺ | 474.0073 |

| [M+K]⁺ | 490.9812 |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and to distinguish it from isomers.

For this compound, characteristic fragmentation pathways would be expected. The Fmoc group is known to produce a stable fluorenylmethyloxonium ion at m/z 179 or a dibenzofulvene fragment at m/z 165 following the loss of CO₂. Other expected fragmentations would involve the loss of the methyl ester group, the iodine atom, and cleavages within the alanine (B10760859) backbone.

Table 3: Plausible MS/MS Fragments of the [M+H]⁺ Ion of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 258 | [M+H - Fmoc]⁺ |

| 179 | [Fluorenylmethyloxonium]⁺ |

| 165 | [Dibenzofulvene]⁺ |

| 324 | [M+H - I]⁺ |

| 392 | [M+H - COOCH₃]⁺ |

Strategies for Enhanced Ionization Efficiency (e.g., Charge Derivatization)

While ESI is generally effective for N-Fmoc protected amino acids, strategies can be employed to enhance ionization efficiency, particularly for trace-level analysis. One such strategy is charge derivatization, where a permanently charged group is attached to the molecule. This can improve the sensitivity of detection in mass spectrometry. However, for a compound that already ionizes reasonably well, this is often not necessary for routine characterization. More commonly, optimization of the ESI source parameters, such as spray voltage, gas flows, and temperature, along with careful selection of mobile phase additives, is sufficient to achieve the desired sensitivity. The inherent charge-carrying capacity of the amino group, even when protected, and the presence of ester and carbamate (B1207046) functionalities generally ensure adequate ionization under standard ESI conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed molecular-level investigation of this compound. It provides invaluable information regarding the compound's connectivity, stereochemistry, and dynamic behavior in solution.

The structural integrity of this compound is primarily verified using proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. While specific, experimentally determined spectral data for this exact compound is not widely available in peer-reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent functional groups and analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the fluorenyl group would appear in the downfield region, typically between 7.2 and 7.8 ppm. The protons of the CH and CH₂ groups of the Fmoc moiety, as well as the methoxy (B1213986) protons of the ester, would have characteristic chemical shifts. The protons on the alanine backbone, specifically the α-proton (Hα) and the two β-protons (Hβ), are of particular interest. The Hα signal would likely appear as a multiplet due to coupling with the adjacent Hβ protons and the amide proton. The diastereotopic Hβ protons, attached to the carbon bearing the iodine atom, would be expected to show complex splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbonyl carbons of the Fmoc protecting group and the methyl ester would resonate at the downfield end of the spectrum (around 170 ppm). The aromatic carbons of the fluorenyl group would produce a cluster of signals in the 120-145 ppm range. The carbon atoms of the alanine backbone are diagnostic, with the α-carbon (Cα) and β-carbon (Cβ) appearing at distinct chemical shifts. The presence of the electron-withdrawing iodine atom is expected to shift the Cβ resonance to a higher frequency (downfield) compared to an unsubstituted alanine residue.

Multi-Nuclear NMR Techniques: While ¹H and ¹³C are the most common nuclei observed, other nuclei could potentially be used for specialized studies, although this is less common for this type of molecule. For instance, if isotopically labeled variants were synthesized, nuclei such as ¹⁵N could be probed to investigate the amide bond environment.

Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Fmoc aromatic | 7.20 - 7.80 | Multiplet |

| Fmoc CH, CH₂ | 4.20 - 4.50 | Multiplet |

| Alanine Hα | ~4.40 | Multiplet |

| Alanine Hβ | ~3.50 - 3.70 | Multiplet |

| Methyl Ester OCH₃ | ~3.75 | Singlet |

Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Ester C=O | ~171 |

| Fmoc C=O | ~156 |

| Fmoc aromatic | 120 - 144 |

| Fmoc CH, CH₂ | 47, 67 |

| Alanine Cα | ~53 |

| Alanine Cβ | ~5 |

NMR spectroscopy is a powerful tool for confirming the stereochemistry of chiral centers. For this compound, the L-configuration of the α-carbon is crucial. This can be confirmed by synthesizing diastereomeric derivatives, for example, by reaction with a chiral derivatizing agent, and then analyzing the resulting NMR spectra. The distinct chemical shifts and coupling constants of the diastereomers allow for unambiguous assignment of the stereochemistry.

Furthermore, NMR is instrumental in monitoring the progress of chemical reactions in real-time. For instance, during the synthesis of this compound from its precursors, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals. This allows for the optimization of reaction conditions such as temperature, time, and stoichiometry, ensuring high yield and purity of the final product.

X-ray Crystallography and Scattering Techniques for Solid-State Structure Determination

While NMR spectroscopy provides detailed information about a molecule's structure in solution, X-ray crystallography offers a definitive picture of its three-dimensional arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Although a crystal structure for this compound itself is not publicly available, a closely related compound, N-Fmoc-3-iodo-L-alanine tert-butyl ester , has been characterized by X-ray crystallography. The crystallographic data for this analog is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 227882. The analysis of this structure provides valuable insights into the likely solid-state conformation of the methyl ester derivative, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and van der Waals forces. Such studies are critical for understanding the packing of these molecules in a crystalline lattice and for rationalizing their physical properties.

Other X-ray scattering techniques, such as powder X-ray diffraction (PXRD), could be used to characterize the bulk crystalline form of this compound, confirming its phase purity and identifying different polymorphic forms if they exist.

Emerging Research Frontiers and Future Directions

Sustainable and Greener Synthetic Methodologies

The chemical synthesis of specialized amino acids like N-Fmoc-3-iodo-L-alanine methyl ester traditionally involves multi-step processes that can be resource-intensive. The broader field of peptide synthesis, where this compound is primarily used, is known for generating significant chemical waste, particularly from solvents and excess reagents. youtube.com Consequently, a major research thrust is the development of more sustainable and environmentally friendly synthetic protocols.

Flow Chemistry: Automated fast-flow peptide synthesis (AFPS) is emerging as a powerful green alternative to traditional batch solid-phase peptide synthesis (SPPS). amidetech.com Flow chemistry offers numerous advantages, including reduced solvent consumption, lower reagent excess, and improved reaction control through precise temperature and mixing management. amidetech.comvapourtec.com This technology is particularly beneficial for incorporating valuable unnatural amino acids, as it minimizes waste. vapourtec.com By adapting the synthesis of iodinated amino acid precursors or their incorporation into peptides to flow systems, researchers aim to create a more scalable, efficient, and less wasteful process. youtube.comdurham.ac.uk

Alternative Iodination Reagents and Conditions: Research is also exploring greener methods for the iodination step itself, moving away from harsh reagents. researchgate.net For instance, solvent-free mechanochemistry, using grinding techniques with solid iodine and a silver salt like AgNO3, presents a simple and eco-friendly approach for iodinating certain organic molecules. researchgate.netmdpi.com Another promising avenue is electrochemical iodination, which uses electricity to generate the reactive iodine species in situ from simple iodide salts, thereby avoiding toxic or hazardous oxidizing agents. researchgate.net While not yet applied directly to this compound, these green iodination strategies are a key area for future development.

Biocatalysis: The use of enzymes for amino acid synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov For example, alanine (B10760859) dehydrogenases have been used for the synthesis of fluorinated alanine enantiomers from their corresponding pyruvate (B1213749) substrates. nih.gov Similarly, enzymes like alanine racemase and D-amino acid transaminase are crucial in bacterial D-alanine synthesis. nih.gov Future research could focus on discovering or engineering enzymes capable of directly synthesizing 3-iodo-alanine from precursors, which would represent a significant leap in green chemistry for this class of compounds.

| Methodology | Key Principles | Sustainability Advantages | Relevance to this compound |

|---|---|---|---|

| Conventional Batch Synthesis | Stepwise reactions in a single vessel; often requires large excess of reagents and solvents. | Established and well-understood protocols. | Current standard method for synthesis and peptide incorporation. |

| Flow Chemistry (AFPS) | Continuous processing of reagents through a reactor; precise control over reaction parameters. amidetech.com | Reduced solvent/reagent use, improved efficiency and purity, easier scalability. vapourtec.comdurham.ac.uk | High potential for greener peptide synthesis incorporating the compound. |

| Mechanochemistry | Solvent-free reactions induced by mechanical grinding. mdpi.com | Eliminates bulk solvents, reduces waste, simple procedure. researchgate.net | Potential for a greener iodination step in the precursor synthesis. |

| Electrochemistry | Using electrical current to drive chemical reactions, generating reagents in situ. researchgate.net | Avoids hazardous chemical oxidants, high efficiency. researchgate.net | Potential for a cleaner, safer iodination process. |

| Biocatalysis (Enzymatic Synthesis) | Use of enzymes to catalyze specific reactions. nih.gov | High selectivity, mild reaction conditions (aqueous environment, ambient temperature), biodegradable catalysts. | Future prospect for the direct, enantiomerically pure synthesis of the 3-iodo-alanine core. |

Chemoinformatics and Computational Modeling for Reaction Prediction and Optimization

The integration of computational tools is revolutionizing how chemists approach synthesis and reaction design. For a molecule like this compound, chemoinformatics and computational modeling can provide deep insights into its reactivity and interactions, paving the way for more efficient and predictable synthetic outcomes.

Quantum chemical calculations, for example, can be employed to explore the viability of different synthetic pathways and to understand the mechanisms that determine the stereochemistry of the final product. researchgate.net Such calculations can model the energy landscapes of reactions, identify transition states, and predict the most favorable conditions, thereby reducing the need for extensive empirical screening in the laboratory. This is particularly valuable for optimizing the introduction of the iodo group and for predicting the outcomes of subsequent functionalization reactions at this position.

Furthermore, computational models can predict the conformational behavior of peptides containing this unnatural amino acid. By understanding how the bulky and reactive iodo-substituent influences peptide folding and interaction with biological targets, researchers can design more effective therapeutic agents or biological probes. This predictive power accelerates the design-build-test-learn cycle in drug discovery and materials science.

High-Throughput Synthesis and Screening in Drug Discovery Lead Optimization

This compound is an invaluable building block for creating libraries of complex peptides and peptidomimetics for drug discovery. The iodo-group serves as a versatile chemical handle that can be modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the rapid generation of a diverse set of analogue compounds from a single peptide backbone.

High-throughput synthesis platforms, often automated, can utilize this building block to systematically alter the side chain at a specific position within a peptide lead. For instance, a peptide identified as a weak inhibitor of a protein-protein interaction can be re-synthesized with this compound at a key position. This iodinated peptide can then be arrayed and reacted with a large library of boronic acids, terminal alkynes, or alkenes, to generate hundreds or thousands of new derivatives. These libraries can then be subjected to high-throughput screening to identify compounds with improved potency, selectivity, or pharmacokinetic properties. This process significantly accelerates the lead optimization phase of drug development.

Expanding the Scope of Bioorthogonal Applications in Living Systems

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. The carbon-iodine bond in this compound makes it a precursor for bioorthogonal handles. Once incorporated into a peptide or protein, the iodo-group can participate in specific, targeted chemical transformations within a cellular environment.

While reactions involving iodoalkynes are established, research is focused on developing new bioorthogonal reactions that leverage the unique reactivity of the alkyl-iodide moiety. These could include novel metal-catalyzed cross-coupling reactions that are biocompatible or light-induced reactions that allow for spatiotemporal control of protein labeling or activation. The ability to site-specifically incorporate this amino acid into proteins and then modify it in a living cell opens up powerful new ways to study protein function, track their localization, and develop novel therapeutic strategies. acs.orgnih.gov

Novel Catalytic Systems for Functionalization of the β-Iodo Moiety

The synthetic versatility of this compound is largely dependent on the catalytic systems available to functionalize the carbon-iodine bond. While palladium-catalyzed cross-coupling reactions are the workhorse for this purpose, there is a continuous drive to develop novel catalytic systems with improved features.

Future research directions include:

Q & A

Q. What are the standard synthetic routes for N-Fmoc-3-iodo-L-alanine methyl ester, and what critical steps ensure high purity?

The synthesis typically involves:

- Iodination : Introducing iodine at the β-position of alanine via electrophilic substitution or halogen exchange reactions.

- Esterification : Methyl ester formation using methanol under acidic or coupling agent-mediated conditions.

- Fmoc Protection : Introducing the 9-fluorenylmethoxycarbonyl (Fmoc) group via carbodiimide-mediated coupling to protect the α-amino group . Key considerations include controlling reaction temperatures to prevent racemization and using anhydrous conditions to avoid hydrolysis of the methyl ester. Purification via flash chromatography or HPLC is critical for isolating high-purity product .

Q. How should this compound be stored to maintain stability?

- Store as a lyophilized powder at -20°C in airtight containers to prevent moisture absorption.

- Avoid repeated freeze-thaw cycles; aliquot for single-use applications.

- Short-term storage (1 week) at 4°C is acceptable for immediate use .

Q. What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : Confirm iodine incorporation (δ ~4.5–5.5 ppm for methine proton adjacent to iodine) and ester group integrity (δ ~3.7 ppm for methyl ester).

- Mass Spectrometry (MS) : Verify molecular weight (expected [M+H]⁺ ~492.2 g/mol).

- HPLC : Assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

Advanced Research Questions

Q. How does the iodine substituent influence peptide conformation and functionality in SPPS?

The 3-iodo group:

- Steric Effects : Increases steric bulk, potentially altering peptide backbone flexibility and secondary structure (e.g., α-helix vs. β-sheet propensity).

- Reactivity : Enables post-synthetic modifications (e.g., Suzuki coupling for bioconjugation or radioiodination for imaging).

- Crystallography : Heavy atom enhances X-ray diffraction resolution in structural studies . Comparative studies with non-iodinated analogs are essential to isolate iodine-specific effects .

Q. What experimental parameters optimize coupling efficiency in SPPS when using this derivative?

- Coupling Agents : Use HBTU/HOBt or OxymaPure/DIC for efficient activation, minimizing steric hindrance from the iodine.

- Reaction Time : Extend coupling times (30–60 min) to accommodate reduced nucleophilicity of the iodine-adjacent amino group.

- Solvent Choice : DMF or DCM improves solubility of the hydrophobic Fmoc group. Monitor completion via Kaiser test or FT-IR for unreacted amines .

Q. Are there incompatibilities during Fmoc deprotection that researchers should anticipate?

- Base Sensitivity : Standard deprotection with 20% piperidine in DMF may cleave the methyl ester if prolonged. Use milder bases (e.g., 2% DBU in DMF) for shorter durations (2–5 min).

- Side Reactions : Iodine can participate in elimination under strong basic conditions, leading to dehydroalanine byproducts. Monitor via LC-MS .

Q. How does the choice of ester (methyl vs. tert-butyl) impact downstream applications?

- Methyl Ester : Acid-labile; requires selective deprotection under mild acidic conditions (e.g., 1% TFA in DCM) without disturbing the Fmoc group. Ideal for sequential SPPS .

- tert-Butyl Ester : Base-stable but acid-labile, enabling orthogonal deprotection strategies. Preferred for side-chain protection in complex peptide architectures .

Data Contradictions and Resolution

- Synthesis Yield Variability : Some protocols report <50% yields due to iodine’s steric hindrance. Optimization via Taguchi experimental design (e.g., varying catalyst concentration, temperature) can improve efficiency, as demonstrated in biodiesel ester synthesis .

- Storage Stability : Conflicting reports on shelf life (6 months vs. 12 months) may arise from differences in lyophilization quality. Conduct accelerated stability studies (40°C/75% RH for 1 month) to validate batch-specific storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.